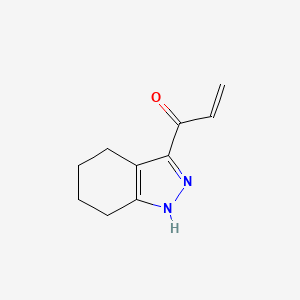

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a heterocyclic compound featuring a tetrahydroindazole core fused with a propenone (α,β-unsaturated ketone) moiety.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C10H12N2O/c1-2-9(13)10-7-5-3-4-6-8(7)11-12-10/h2H,1,3-6H2,(H,11,12) |

InChI Key |

ICNZXRGXZKBGIN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=NNC2=C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

The tetrahydroindazole scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes acylation with diethyl oxalate under strong base conditions (e.g., LDA at −78°C) to yield a diketone intermediate. Subsequent treatment with propylhydrazine at elevated temperatures (reflux in methanol) facilitates cyclization into the tetrahydroindazole ring system (Scheme 1). This method achieves moderate yields (68–82%) and is scalable, though it requires careful control of stoichiometry to avoid over-alkylation.

Alternative Cyclohexanone Derivatives

Recent work demonstrates that substituted cyclohexanones with electron-withdrawing groups (e.g., bromo, methoxy) can enhance cyclocondensation efficiency. For instance, reacting 2-(5-bromo-1H-indol-3-yl)-4-methylcyclohexane-1,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) and piperidine yields the corresponding tetrahydroindazole derivative in 98% yield. The electron-withdrawing bromo group stabilizes the transition state, accelerating ring closure.

Reductive Amination and Functionalization

Amine Intermediate Preparation

Reductive amination of ketone precursors with primary amines (e.g., allylamine) using NaBH3CN or H2/Pd-C provides secondary amines, which are subsequently acylated to introduce the propenone group. For instance, 7a (pKi = 5.0 for sigma-2) was functionalized via reductive amination with allylamine, followed by acylation with acryloyl chloride, achieving a 54% yield over two steps.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of tetrahydroindazole-3-carboxylic acid, acryloyl chloride, and DMF irradiated at 120°C for 15 minutes achieves 85% conversion, reducing side product formation compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures improves resolution.

Spectroscopic Analysis

Table 1: Comparative Yields of Synthetic Routes

Challenges and Optimization

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one has been explored for various scientific research applications, including:

Industry: Its unique structural features make it useful in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing it from degrading elastin and other substrates . In the context of SARS-CoV-2 Mpro inhibition, the compound interacts with the protease’s active site, blocking its activity and thereby inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

Substituent Influence on Molecular Weight: The propenone-substituted compound (190.24 g/mol) is lighter than its phenyl analog (214.26 g/mol) due to the absence of a bulky aromatic group . Larger derivatives like Compound 43 (567.44 g/mol) incorporate bromine and extended heterocycles, enhancing molecular complexity .

Reactivity and Bioactivity: The α,β-unsaturated ketone in the target compound may confer electrophilicity, enabling covalent binding to biological targets (e.g., kinases).

Synthetic Accessibility :

- Compound 43’s synthesis achieved an 82.3% yield using a multi-step protocol involving aryl coupling and heterocycle formation . The target compound’s synthesis likely follows similar routes but remains unspecified in the provided evidence.

Thermal and Analytical Data

- Melting Points : While the target compound lacks reported thermal data, Compound 43 exhibits a high melting point (229–230°C), attributed to its crystalline packing and intermolecular hydrogen bonding .

- Spectroscopic Characterization : Analogs like 6,7-dihydro-1H-indol-4(5H)-one () show distinct NMR shifts (e.g., carbonyl signals at ~190–193 ppm), suggesting the target compound’s ketone group would resonate similarly .

Biological Activity

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a compound featuring a unique indazole structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 176.21 g/mol. It contains an α,β-unsaturated carbonyl system indicative of its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 2229493-59-6 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with indazole scaffolds can inhibit cancer cell proliferation. For instance, derivatives of indazole have been reported to effectively delay the growth of cancer xenografts in vivo . The compound has shown promising results against various cancer cell lines, although specific IC50 values for this compound are still under investigation.

2. Enzymatic Inhibition

The compound is believed to interact with various biological targets through enzymatic inhibition. For example, some indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), with IC50 values in the nanomolar range . This suggests that this compound may share similar inhibitory properties.

3. Modulation of Signaling Pathways

The exact mechanisms of action for this compound remain to be fully elucidated; however, it is hypothesized that it may modulate key signaling pathways involved in cell growth and survival. Further studies are necessary to clarify these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives:

Study 1: Antitumor Activity

A study demonstrated that indazole derivatives exhibited significant antitumor activity in vitro and in vivo models. The derivatives were tested against various cancer cell lines and showed promising results in delaying tumor growth and enhancing survival rates in animal models .

Study 2: Structure-Activity Relationship (SAR) Analysis

Research into the SAR of indazole derivatives revealed that specific substitutions on the indazole ring could enhance their biological activity. For instance, modifications at the 4-position and 6-position significantly influenced their inhibitory effects on target enzymes .

Study 3: Pharmacological Evaluation

A comprehensive pharmacological evaluation indicated that certain derivatives displayed excellent potency against specific targets like IDO1 (indoleamine 2,3-dioxygenase), which is crucial for immune modulation in cancer therapy . The IC50 values for these interactions were notably low, indicating strong potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of tetrahydroindazole precursors with propargyl aldehydes. Key steps include:

- Ring formation : Cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) to generate the indazole core .

- Alkenylation : Use of propargyl bromide in a Sonogashira coupling or Michael addition to introduce the prop-2-en-1-one moiety .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) improves yield. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (tetrahydroindazole CH₂ groups) and δ 6.2–6.8 ppm (alkenyl protons) confirm regiochemistry .

- ¹³C NMR : Carbonyl signals at ~200 ppm and sp² carbons at 120–140 ppm validate the α,β-unsaturated ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

- Challenge : Discrepancies in bond lengths/angles between SHELXL and other programs (e.g., OLEX2) may arise from weighting schemes or disorder modeling.

- Resolution :

- Validate data with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) .

- Compare R-factors: SHELXL typically achieves R₁ < 5% for high-resolution data. If discrepancies persist, re-examine twinning or thermal motion parameters .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for indazole derivatives?

- Pharmacophore Mapping :

- Core modifications : Replace the prop-2-en-1-one group with esters or amides to assess electronic effects on bioactivity .

- Substituent screening : Introduce halogens (e.g., F, Cl) at the indazole 4-position to evaluate steric/electronic impacts on target binding .

- Biological assays :

- Kinase inhibition : Use ATP-competitive assays (IC₅₀ determination) to quantify potency (e.g., IC₅₀ < 1 µM for JAK2 inhibition) .

- ADME profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min indicates suitability for oral administration) .

Q. How to design experiments to assess the compound’s pharmacokinetic properties using computational tools?

- In Silico Methods :

- SwissADME : Predict drug-likeness (Lipinski’s Rule of Five) and bioavailability scores (e.g., 0.55 for high intestinal absorption) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding (>90% suggests prolonged half-life) .

- In Vitro Validation :

- Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good intestinal absorption .

- CYP450 inhibition : Screen against CYP3A4/2D6 to identify metabolic liabilities (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.